![molecular formula C13H20ClN B1452938 1-Cyclopentyl-2-phenylethan-1-amine hydrochloride CAS No. 1305710-88-6](/img/structure/B1452938.png)
1-Cyclopentyl-2-phenylethan-1-amine hydrochloride
Overview
Description
1-Cyclopentyl-2-phenylethan-1-amine hydrochloride is an organic compound with the molecular formula C13H20ClN . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-2-phenylethan-1-amine hydrochloride consists of a cyclopentyl group (a five-membered ring), a phenyl group (a six-membered ring), and an ethan-1-amine group (a two-carbon chain with an amine group at one end). The hydrochloride indicates that a hydrogen chloride (HCl) has been added to the compound .Physical And Chemical Properties Analysis
1-Cyclopentyl-2-phenylethan-1-amine hydrochloride is a powder at room temperature . Its molecular weight is 225.76 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Scientific Research Applications
Neurochemistry
In neurochemistry, it’s studied for its potential effects on neurotransmitter systems. This research can lead to the development of new drugs that target specific neurological pathways involved in disease.
Each application leverages the unique chemical structure of 1-Cyclopentyl-2-phenylethan-1-amine hydrochloride , highlighting its versatility and importance in scientific research. The compound’s ability to be easily modified makes it a valuable tool in a wide range of fields, from pharmaceutical development to material science .
properties
IUPAC Name |
1-cyclopentyl-2-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13(12-8-4-5-9-12)10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEUOYUTBLRHLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-2-phenylethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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